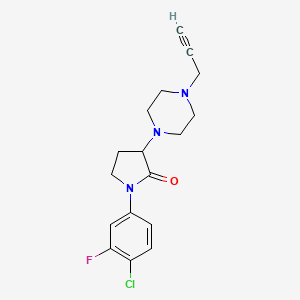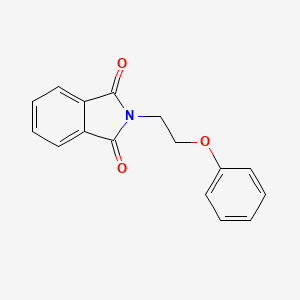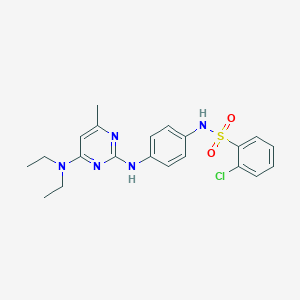![molecular formula C21H16N4O3S3 B2687490 N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-10-7](/img/no-structure.png)
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S3 and its molecular weight is 468.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating a methodological approach to developing molecules with potential pharmaceutical or biological applications. For instance, El Azab and Elkanzi (2014) synthesized various derivatives through reactions involving amino-thieno[3,4-d]pyrimidin-4(3H)-one, showcasing a range of isolated and fused thieno[d]pyrimidine derivatives with established structures through elemental analysis, infrared, mass spectrometry, and NMR spectral analysis (El Azab & Elkanzi, 2014).
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been evaluated, showing significant effects against human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Hafez and El-Gazzar (2017) synthesized novel derivatives and compared their effects to doxorubicin, finding some compounds nearly as active as the standard treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The creation of new compounds under microwave-assisted and conventional conditions, such as derivatives of thieno[3,4-d]pyrimidin-4-one, showed promising in vitro antimicrobial activity against bacteria and fungal strains. El Azab and Abdel-Hafez (2015) highlighted the potential of these compounds as antimicrobial agents, indicating a path for further pharmaceutical development (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted to assess insecticidal properties. Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, demonstrating the compounds' efficacy against this pest (Fadda et al., 2017).
Wirkmechanismus
- The primary target of N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is likely a specific protein or enzyme within the biological system. Unfortunately, specific information about the exact target remains elusive in the literature .
Target of Action
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-acetylphenylamine with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid, followed by cyclization and acetylation. The reaction steps are carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "3-acetylphenylamine", "2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 3-acetylphenylamine is dissolved in ethanol and reacted with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid in the presence of sulfuric acid to form N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then cyclized by adding sodium acetate and heating the mixture under reflux.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and heating the mixture under reflux.", "Step 4: The final product is obtained by filtration and purification using standard techniques." ] } | |
| 1021226-10-7 | |
Molekularformel |
C21H16N4O3S3 |
Molekulargewicht |
468.56 |
IUPAC-Name |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
InChI-Schlüssel |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)
![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
![(2S)-N-[4,5-bis(thiophen-2-yl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687426.png)
![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)
